3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Overview
Description
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to a dimethylbenzene ring, along with two fluorine atoms on the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to sulfonylation using 3,5-dimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone N-oxides, while reduction can produce various dihydroquinoline derivatives .
Scientific Research Applications
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential antibacterial properties make it a candidate for studying new antibiotics.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with bacterial enzymes. The compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: Another quinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of a sulfonyl group and fluorine atoms, which may confer distinct chemical and biological properties compared to other quinolones.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASTGAWLNZTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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